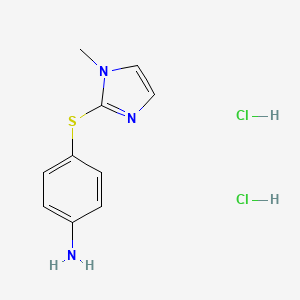
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring with a thioether linkage to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Aniline Substitution: The final step involves the substitution of the aniline group onto the thioether-linked imidazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
科学的研究の応用
4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
作用機序
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.
類似化合物との比較
- 1-(4-Aminophenyl)-2-methyl-1H-imidazole
- 4-(2-Methyl-1H-imidazol-1-yl)benzenamine
Comparison:
特性
分子式 |
C10H13Cl2N3S |
|---|---|
分子量 |
278.20 g/mol |
IUPAC名 |
4-(1-methylimidazol-2-yl)sulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9;;/h2-7H,11H2,1H3;2*1H |
InChIキー |
YILUMJAJFBGEKJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC2=CC=C(C=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B13340249.png)
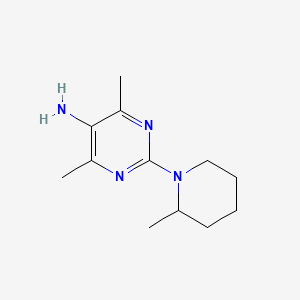

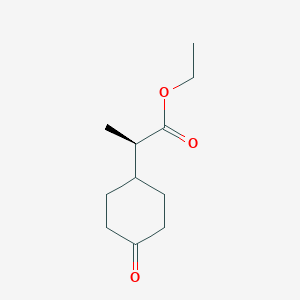
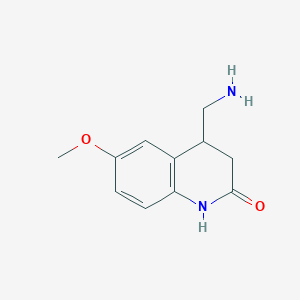
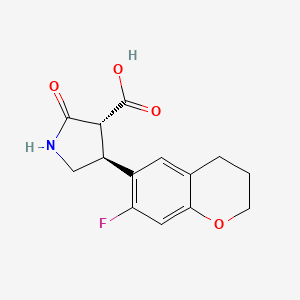
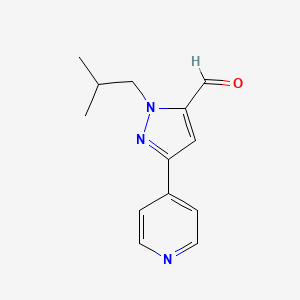
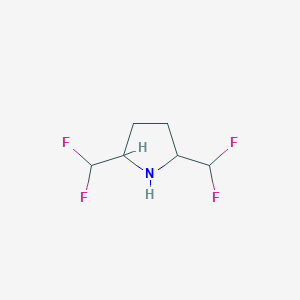
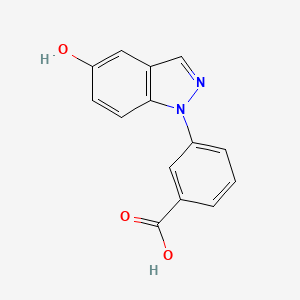
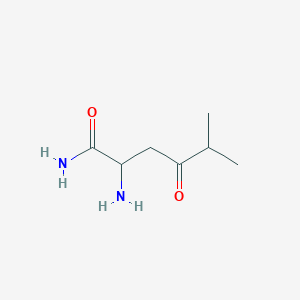
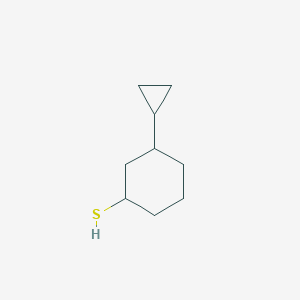
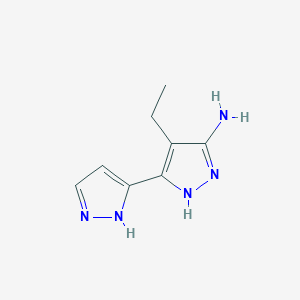

![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
